METHYL 4-{3-[4-(ETHYLSULFAMOYL)PHENYL]PROPANAMIDO}BENZOATE
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Overview
Description
METHYL 4-{3-[4-(ETHYLSULFAMOYL)PHENYL]PROPANAMIDO}BENZOATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of an ethylsulfamoyl group attached to a phenyl ring, which is further connected to a propanamido group and a benzoate ester. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{3-[4-(ETHYLSULFAMOYL)PHENYL]PROPANAMIDO}BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethylsulfamoyl Intermediate: The synthesis begins with the preparation of the ethylsulfamoyl intermediate. This is achieved by reacting ethylamine with sulfonyl chloride under controlled conditions to form ethylsulfamoyl chloride.
Coupling with Phenyl Ring: The ethylsulfamoyl chloride is then coupled with a phenyl ring through a nucleophilic substitution reaction, resulting in the formation of 4-(ethylsulfamoyl)phenyl intermediate.
Amidation Reaction: The 4-(ethylsulfamoyl)phenyl intermediate undergoes an amidation reaction with propanoic acid to form the propanamido derivative.
Esterification: Finally, the propanamido derivative is esterified with methyl benzoate under acidic conditions to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{3-[4-(ETHYLSULFAMOYL)PHENYL]PROPANAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Nitro or halogenated derivatives.
Hydrolysis: Carboxylic acid and alcohol.
Scientific Research Applications
METHYL 4-{3-[4-(ETHYLSULFAMOYL)PHENYL]PROPANAMIDO}BENZOATE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of METHYL 4-{3-[4-(ETHYLSULFAMOYL)PHENYL]PROPANAMIDO}BENZOATE involves its interaction with specific molecular targets. The ethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins, affecting their function. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-{3-[4-(METHYLSULFAMOYL)PHENYL]PROPANAMIDO}BENZOATE
- METHYL 4-{3-[4-(PROPYLSULFAMOYL)PHENYL]PROPANAMIDO}BENZOATE
- METHYL 4-{3-[4-(BUTYLSULFAMOYL)PHENYL]PROPANAMIDO}BENZOATE
Uniqueness
METHYL 4-{3-[4-(ETHYLSULFAMOYL)PHENYL]PROPANAMIDO}BENZOATE is unique due to the presence of the ethylsulfamoyl group, which imparts specific chemical properties and reactivity. This makes it distinct from similar compounds with different alkyl groups, affecting its interactions and applications in various fields.
Properties
IUPAC Name |
methyl 4-[3-[4-(ethylsulfamoyl)phenyl]propanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-3-20-27(24,25)17-11-4-14(5-12-17)6-13-18(22)21-16-9-7-15(8-10-16)19(23)26-2/h4-5,7-12,20H,3,6,13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTASYMMAHNXFIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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